Lithospermic acid
Overview
Description
Lithospermic acid is a natural product found in Salvia miltiorrhiza, Origanum vulgare, and other organisms . It is a plant-derived polycyclic phenolic carboxylic acid isolated from Salvia miltiorrhiza, and has antioxidative and hepatoprotective activity .
Synthesis Analysis
The total synthesis of Lithospermic acid features an asymmetric alkylation via C−H bond activation to assemble the dihydrobenzofuran core of the natural product . This was accomplished via a chiral imine-directed C−H bond functionalization .Molecular Structure Analysis
The molecular formula of Lithospermic acid is C27H22O12 . The IUPAC name is (2 S ,3 S )-4- [ ( E )-3- [ (1 R )-1-carboxy-2- (3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2- (3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid .Chemical Reactions Analysis
The degradation of Lithospermic acid follows pseudo-first-order kinetics . The apparent degradation kinetic constants increased as the initial pH value of the phosphate buffer increased .Physical And Chemical Properties Analysis
The molecular weight of Lithospermic acid is 538.5 g/mol . It has a complex structure exhibiting chirality, which prevents the cost-effective chemical synthesis of this natural compound .Scientific Research Applications
1. Dermatology: Treatment of Psoriasis
- Summary of Application : Lithospermic acid has been used in the treatment of psoriasis, a T helper 1/T helper 17 cells-involved immune-mediated genetic disease .
- Methods of Application : Lithospermic acid was loaded into a microemulsion delivery system for topical application due to its inappropriate molecular weight for penetration through the stratum corneum .
- Results : The treatment with 0.1% lithospermic acid ameliorated the IMQ-induced psoriasis-like dermatitis and restored the skin barrier function .
2. Obesity Treatment
- Summary of Application : Lithospermic acid has been identified as a potential candidate for obesity treatment .
- Methods of Application : Advanced computational approaches, including docking and molecular dynamics, were used to predict the binding affinity and stability of lithospermic acid towards two key enzymes involved in lipid metabolism regulation: Carbonic Anhydrase VA and Pancreatic Lipase .
- Results : In vitro studies confirmed that lithospermic acid can inhibit these enzymes .
3. Antioxidant
- Summary of Application : Lithospermic acid is known to possess a high antioxidant potential .
- Methods of Application : It prevents the production of superoxide radicals and lipid peroxidation .
- Results : It protects the tissue from deleterious effects of reactive oxygen species .
4. Antineoplastic Activity
- Summary of Application : Lithospermic acid has been found to possess antineoplastic activity .
- Methods of Application : It has been used in the inhibition of the human immunodeficiency virus (HIV) integrase enzyme, the inhibition of hyaluronidase, and amelioration of uremia symptoms .
- Results : Significant reductions in blood urea were observed .
5. Hepatoprotective
- Summary of Application : Lithospermic acid has been found to possess hepatoprotective properties .
- Methods of Application : It is used in the treatment of liver diseases .
- Results : It has shown positive results in reducing the symptoms and progression of various liver diseases .
6. HIV-1 Integrase Inhibition
- Summary of Application : Lithospermic acid has been used in the inhibition of the human immunodeficiency virus (HIV) integrase enzyme .
- Methods of Application : It is used in the treatment of HIV by inhibiting the integrase enzyme, which is essential for the replication of the virus .
- Results : It has shown significant results in inhibiting the replication of the HIV virus .
7. Reducing Atherosclerosis
- Summary of Application : Lithospermic acid has been found to possess properties that can help in reducing atherosclerosis .
- Methods of Application : It is used in the treatment of atherosclerosis .
- Results : It has shown positive results in reducing the symptoms and progression of atherosclerosis .
8. Aldose Reductase Inhibition
- Summary of Application : Lithospermic acid has been used in the inhibition of the aldose reductase enzyme .
- Methods of Application : It is used in the treatment of conditions where aldose reductase plays a role .
- Results : It has shown significant results in inhibiting the activity of the aldose reductase enzyme .
Safety And Hazards
Future Directions
Lithospermic acid has been used in research on various plant secondary metabolites . It has antioxidation and anti-inflammation abilities . Due to the inappropriate molecular weight for topical penetration through the stratum corneum, Lithospermic acid was loaded into the well-developed microemulsion delivery system for IMQ-induced psoriasis-like dermatitis treatment . The results implied that Lithospermic acid might represent a possible new therapeutic agent for psoriasis treatment .
properties
IUPAC Name |
(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZQBMQZMKFSRV-RGKBJLTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314665 | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithospermic acid | |
CAS RN |
28831-65-4 | |
Record name | (+)-Lithospermic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithospermic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LITHOSPERMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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